3-amino-N-cyclohexylbenzamide
Overview
Description
3-amino-N-cyclohexylbenzamide is a chemical compound with the linear formula C13H18N2O . It has a molecular weight of 218.3 .
Molecular Structure Analysis
The InChI code for 3-amino-N-cyclohexylbenzamide is 1S/C13H18N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,14H2,(H,15,16) .Physical And Chemical Properties Analysis
3-amino-N-cyclohexylbenzamide has a molecular weight of 218.3 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Anticonvulsant Activity
3-amino-N-cyclohexylbenzamide and related compounds have shown significant anticonvulsant effects. Studies have demonstrated that certain aminobenzamides, including N-cyclohexylbenzamide derivatives, were effective against seizures induced by electroshock and pentylenetetrazole in mice. Specifically, 4-amino-N-cyclohexylbenzamide displayed a notable protective index, indicating its potential in seizure management (Clark et al., 1984).
DNA Repair and Cancer Research
3-amino-N-cyclohexylbenzamide has been studied for its effects on DNA repair processes and cancer cell behavior. It acts as an inhibitor of poly ADP-ribosyl synthetase, influencing DNA repair and transformation in cell cultures. Its effects on enhancing the toxic effects of certain substances and its role in transformation induced by chemicals like ethyl methanesulfonate have been a focus of research. This indicates its potential utility in understanding the mechanisms of DNA repair and its implications in cancer treatment and research (Lubet et al., 1984).
Radiosensitization and Imaging
In radiobiology, 3-amino-N-cyclohexylbenzamide has been explored as a radiosensitizer, aiding in the treatment of cancer by making tumor cells more susceptible to radiation therapy. Additionally, its derivative, labeled with fluorine-19, has been used in magnetic resonance imaging (MRI) studies to monitor biodistribution and pharmacokinetics in tumor-bearing rats. This has implications for enhancing the effectiveness of radiotherapy and providing insights into the behavior of drugs in living organisms (Brix et al., 2005).
Effects on Cell Cytoskeleton and Apoptosis
Research has also focused on the effects of 3-amino-N-cyclohexylbenzamide on cell cytoskeleton and apoptosis. Studies have found that it can induce cytoskeletal rearrangement and affect cell adhesion properties, influencing cell death processes and potentially offering new approaches in cancer therapy (Malorni et al., 1994).
Anti-Inflammatory Properties
Its role as an anti-inflammatory agent has been explored in models of local inflammation, such as carrageenan-induced pleurisy. By inhibiting poly (ADP-ribose) synthetase, 3-amino-N-cyclohexylbenzamide has shown the potential to reduce inflammation and damage in tissue models (Cuzzocrea et al., 1998).
Safety And Hazards
Future Directions
While specific future directions for 3-amino-N-cyclohexylbenzamide are not available, benzamides have been widely used in medical, industrial, biological, and potential drug industries . By conducting in vivo biochemical tests of effective amides, research can be carried out in different fields of application .
properties
IUPAC Name |
3-amino-N-cyclohexylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUCHYKDKUUYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514075 | |
Record name | 3-Amino-N-cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclohexylbenzamide | |
CAS RN |
77201-15-1 | |
Record name | 3-Amino-N-cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.